Cas no 1250599-01-9 ({1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine)

{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a fluorinated triazole derivative featuring a benzyl-substituted 1,2,3-triazole core with a primary amine functional group. This compound is of interest in medicinal chemistry and drug discovery due to its structural versatility, enabling potential applications as a building block for bioactive molecules. The presence of the 4-fluorobenzyl group enhances metabolic stability, while the triazole moiety offers robust chemical stability and hydrogen-bonding capacity. The primary amine provides a reactive handle for further derivatization, facilitating the synthesis of targeted compounds. Its well-defined structure and functional group compatibility make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine structure
1250599-01-9 structure
Product Name:{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
CAS No:1250599-01-9
MF:C10H11FN4
MW:206.219544649124
CID:4691261
PubChem ID:62054470
Update Time:2025-05-19

{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
    • {1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
    • Inchi: 1S/C10H11FN4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2
    • InChI Key: GSMYTLJYAMKFBK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN1C=C(CN)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Topological Polar Surface Area: 56.7

{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Pricemore >>

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Additional information on {1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Comprehensive Introduction to {1-[(4-Fluorophenyl)methyl]-1H-1,3-triazol-4-yl}methanamine (CAS No. 1250599-01-9)

{1-[(4-Fluorophenyl)methyl]-1H-1,3-triazol-4-yl}methanamine (CAS No. 1250599-01-9) is a fluorinated triazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the 1,2,3-triazole family, a class of heterocyclic compounds known for their versatility in drug design and material science. The presence of the 4-fluorophenyl moiety enhances its potential biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The molecular structure of {1-[(4-Fluorophenyl)methyl]-1H-1,3-triazol-4-yl}methanamine features a triazole ring linked to a fluorobenzyl group and an aminomethyl substituent. This combination of functional groups contributes to its stability and reactivity, enabling diverse applications in medicinal chemistry. Researchers have explored its use in developing kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics, aligning with current trends in precision medicine and targeted drug delivery.

One of the most searched questions about CAS No. 1250599-01-9 relates to its synthetic routes. The compound is typically prepared via click chemistry, a highly efficient and modular approach that involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield, mild reaction conditions, and compatibility with a wide range of functional groups. The growing interest in green chemistry has also spurred investigations into alternative catalytic systems and solvent-free conditions for its synthesis.

In the pharmaceutical industry, {1-[(4-Fluorophenyl)methyl]-1H-1,3-triazol-4-yl}methanamine serves as a key building block for small-molecule drugs. Its ability to mimic peptide bonds while offering improved metabolic stability makes it attractive for designing protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Recent studies highlight its potential in addressing neurodegenerative diseases and cancer immunotherapy, two areas dominating current biomedical research.

The agrochemical sector has also shown interest in this compound due to its structural similarity to known pesticide scaffolds. Derivatives of CAS No. 1250599-01-9 have demonstrated promising activity against plant pathogens, particularly in the development of systemic fungicides with low environmental persistence. This aligns with the global push toward sustainable agriculture and reduced chemical load in ecosystems.

From a physicochemical perspective, {1-[(4-Fluorophenyl)methyl]-1H-1,3-triazol-4-yl}methanamine exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited water solubility. Its logP value suggests adequate membrane permeability, an essential feature for bioactive compounds. Thermal analysis reveals good stability below 150°C, making it suitable for various formulation processes.

The commercial availability of CAS No. 1250599-01-9 has expanded significantly in recent years, with suppliers offering it in research quantities (milligram to kilogram scale). Pricing trends reflect its growing demand, particularly from contract research organizations (CROs) and academic laboratories focused on fragment-based drug discovery. Market analysts note increased patent activity surrounding triazole derivatives, suggesting sustained interest in this chemical space.

Quality control protocols for {1-[(4-Fluorophenyl)methyl]-1H-1,3-triazol-4-yl}methanamine typically involve high-performance liquid chromatography (HPLC) purity verification (>98%) and nuclear magnetic resonance (NMR) spectroscopic characterization. The compound's mass spectrum shows characteristic fragmentation patterns that aid in structural confirmation, while Fourier-transform infrared spectroscopy (FTIR) confirms the presence of key functional groups.

Emerging applications of this compound include its use in bioconjugation chemistry for creating antibody-drug conjugates (ADCs) and in materials science for designing functional polymers. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it valuable for creating supramolecular assemblies with tailored properties. These developments resonate with current interests in nanotechnology and smart materials.

Safety considerations for handling CAS No. 1250599-01-9 follow standard laboratory practices for fine chemicals. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Material safety data sheets (MSDS) provide detailed handling instructions, reflecting the chemical industry's emphasis on responsible research practices.

The future outlook for {1-[(4-Fluorophenyl)methyl]-1H-1,3-triazol-4-yl}methanamine appears promising, with research pipelines exploring its incorporation into next-generation therapeutics and advanced materials. Its structural versatility continues to inspire innovation across multiple disciplines, from medicinal chemistry to chemical biology. As synthetic methodologies advance and biological screening becomes more sophisticated, this compound is poised to remain at the forefront of molecular innovation.

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